6-Bromoindolin-3-one
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Overview
Description
6-Bromoindolin-3-one is a brominated derivative of indolin-3-one, a compound that belongs to the indole family It is characterized by the presence of a bromine atom at the 6th position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindolin-3-one typically involves the bromination of indolin-3-one. One common method includes the reaction of indolin-3-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoindolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-bromoindoline-2,3-dione.
Reduction: Reduction reactions can convert it into 6-bromoindoline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-Bromoindoline-2,3-dione
Reduction: 6-Bromoindoline
Substitution: Various substituted indolin-3-one derivatives
Scientific Research Applications
6-Bromoindolin-3-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoindolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 6-Bromoindoline-2,3-dione
- 6-Bromoindoline
- 6-Bromoindirubin-3’-oxime
Comparison: 6-Bromoindolin-3-one is unique due to its specific bromination at the 6th position, which imparts distinct chemical properties compared to other brominated indole derivatives. For example, 6-Bromoindoline-2,3-dione has different reactivity and applications due to the presence of a dione group. Similarly, 6-Bromoindirubin-3’-oxime has unique biological activities and is studied for its potential therapeutic effects.
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
6-bromo-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,10H,4H2 |
InChI Key |
OWYSVEDQOBNXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
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